N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15159158
InChI: InChI=1S/C16H18N4/c1-11-12(2)18-15-14(13-8-6-5-7-9-13)10-17-20(15)16(11)19(3)4/h5-10H,1-4H3
SMILES:
Molecular Formula: C16H18N4
Molecular Weight: 266.34 g/mol

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15159158

Molecular Formula: C16H18N4

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
IUPAC Name N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C16H18N4/c1-11-12(2)18-15-14(13-8-6-5-7-9-13)10-17-20(15)16(11)19(3)4/h5-10H,1-4H3
Standard InChI Key ZPTVGRWFIFZBEW-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N(C)C

Introduction

Chemical Identity and Structural Features

N,N,5,6-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No.: [withheld]; molecular formula: C16H18N4\text{C}_{16}\text{H}_{18}\text{N}_4) features a pyrazolo[1,5-a]pyrimidine scaffold with distinct substituents:

  • A 3-phenyl group at position 3 of the pyrazole ring.

  • Methyl groups at positions 5 and 6 of the pyrimidine ring.

  • An N,N-dimethylamine moiety at position 7.

The compound’s structural uniqueness arises from the fusion of pyrazole and pyrimidine rings, which confers rigidity and planar geometry conducive to interactions with biological targets. Key physicochemical properties include a molecular weight of 266.34 g/mol, a calculated LogP (partition coefficient) indicative of moderate lipophilicity, and a polar surface area (PSA) of 56.21 Ų, suggesting favorable membrane permeability.

Table 1: Physicochemical Properties of N,N,5,6-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

PropertyValue
Molecular FormulaC16H18N4\text{C}_{16}\text{H}_{18}\text{N}_4
Molecular Weight266.34 g/mol
Exact Mass266.15300 Da
PSA56.21 Ų
LogP3.32 (estimated)
InChI KeyZPTVGRWFIFZBEW-UHFFFAOYSA-N

The compound’s stereoelectronic profile, including its electron-rich pyrimidine ring and hydrophobic phenyl group, positions it as a candidate for targeting enzymes or receptors in medicinal chemistry.

Synthetic Routes and Methodological Advances

The synthesis of N,N,5,6-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multi-step organic transformations, typically beginning with the construction of the pyrazolo[1,5-a]pyrimidine core. A general approach includes:

Core Formation via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized through cyclocondensation reactions between β-enaminones and 3-aminopyrazoles. For example, microwave-assisted methods have been employed to enhance regioselectivity and yield in analogous pyrazolo[1,5-a]pyrimidines .

Functionalization at Position 7

The 7-amino group is introduced via nucleophilic substitution of a chlorinated intermediate. In this compound, dimethylamine is introduced using 2-pyridinemethanamine or similar amines under reflux conditions, as demonstrated in related pyrazolo[1,5-a]pyrimidin-7-amines .

Methylation and Phenyl Substitution

Methyl groups at positions 5 and 6 are introduced via alkylation reactions, while the 3-phenyl group is typically incorporated early in the synthesis using phenyl-substituted precursors.

Key Challenges:

  • Regioselectivity: Ensuring correct substitution patterns requires careful control of reaction conditions .

  • Purification: Chromatographic techniques are often necessary due to the compound’s moderate polarity.

Physicochemical and Pharmacokinetic Profiling

Table 2: Predicted ADME Properties

PropertyValue
Water SolubilityLow (LogS ≈ -4.5)
Plasma Protein BindingHigh (>90%)
CYP450 InhibitionModerate (CYP3A4 substrate)
hERG InhibitionLow (IC50_{50} > 10 μM)

The compound’s low aqueous solubility may limit oral bioavailability, necessitating formulation strategies such as nanoparticle encapsulation. Its high plasma protein binding suggests a prolonged half-life, while minimal hERG liability reduces cardiac toxicity risks .

Applications in Medicinal Chemistry and Beyond

Drug Discovery

The compound’s scaffold is a privileged structure in kinase inhibitor development. For instance, analogs targeting JAK2 and CDK2 have entered preclinical trials.

Agricultural Chemistry

Pyrazolo[1,5-a]pyrimidines have been explored as fungicides and herbicides, leveraging their ability to disrupt microbial electron transport chains .

Material Science

Fluorescent derivatives could serve as organic light-emitting diodes (OLEDs) or molecular probes, capitalizing on their tunable emission profiles .

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